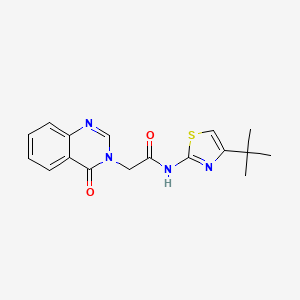
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, commonly known as TBA-354, is a synthetic compound that has recently gained attention in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
TBA-354 works by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme that is involved in the synthesis of nucleotides, which are necessary for DNA replication and cell division. By inhibiting DHFR, TBA-354 prevents the synthesis of nucleotides, leading to cell death.
Biochemical and Physiological Effects:
TBA-354 has been shown to have a selective inhibitory effect on DHFR, making it a potential candidate for the treatment of cancer and infectious diseases. TBA-354 has also been shown to have low toxicity, making it a safer alternative to other DHFR inhibitors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TBA-354 is its low toxicity, making it a safer alternative to other DHFR inhibitors. However, TBA-354 is still in the early stages of development, and more research is needed to fully understand its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of TBA-354. One direction is to optimize the synthesis method to produce higher yields and purity. Another direction is to investigate the potential of TBA-354 in combination with other drugs for the treatment of cancer and infectious diseases. Furthermore, more research is needed to fully understand the mechanism of action of TBA-354 and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of TBA-354 involves a multi-step process that includes the reaction of 2-amino-4-tert-butylthiazole with ethyl 2-chloroacetate to form ethyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate. This intermediate is then reacted with 2-amino-3(4H)-quinazolinone to form TBA-354. The synthesis of TBA-354 has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
TBA-354 has shown promising results in the treatment of various diseases. In a recent study, TBA-354 was found to be effective against drug-resistant tuberculosis. TBA-354 was also found to be effective against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, TBA-354 has been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Propriétés
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-17(2,3)13-9-24-16(19-13)20-14(22)8-21-10-18-12-7-5-4-6-11(12)15(21)23/h4-7,9-10H,8H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJRBOCTEXDYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5726846.png)
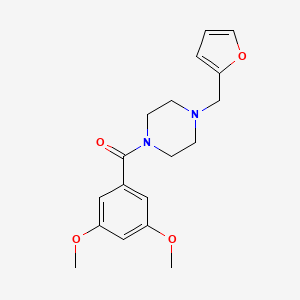
![N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B5726854.png)
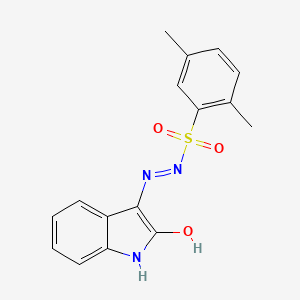
![5,6-dimethyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5726871.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)-N-methylbenzamide](/img/structure/B5726872.png)
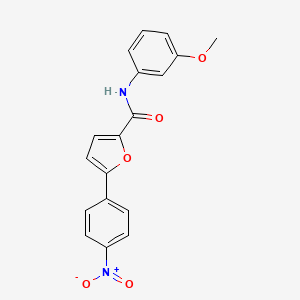
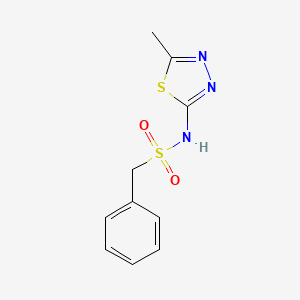
![5-chloro-2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5726894.png)
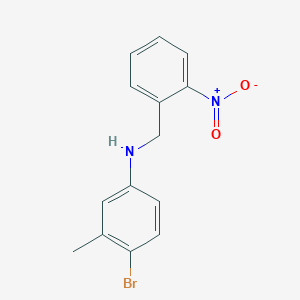

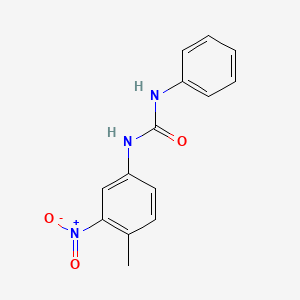

![N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726941.png)